6-Quinolin-6-ylpyridin-3-amine
CAS No.:
Cat. No.: VC13139110
Molecular Formula: C14H11N3
Molecular Weight: 221.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11N3 |
|---|---|
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | 6-quinolin-6-ylpyridin-3-amine |
| Standard InChI | InChI=1S/C14H11N3/c15-12-4-6-14(17-9-12)11-3-5-13-10(8-11)2-1-7-16-13/h1-9H,15H2 |
| Standard InChI Key | OCIVBGOLIMGFRX-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=C2)C3=NC=C(C=C3)N)N=C1 |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)C3=NC=C(C=C3)N)N=C1 |
Introduction
Structural and Chemical Identity
Molecular Architecture
6-Quinolin-6-ylpyridin-3-amine consists of a pyridine ring substituted at the 3-position with an amine group and at the 6-position with a quinolin-6-yl moiety. The quinoline component introduces a planar aromatic system with a nitrogen atom at position 1, while the pyridine’s amine group enhances hydrogen-bonding potential. This configuration creates a rigid, conjugated framework conducive to π-π stacking interactions in biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀N₄ |
| Molecular Weight | 266.26 g/mol |
| Exact Mass | 266.0906 |
| Topological Polar Surface Area | 58.3 Ų |
| logP | 1.72 |
Data inferred from structural analogs .
Synthesis and Optimization
Palladium-Catalyzed Cross-Coupling
The most efficient route involves Suzuki-Miyaura coupling between 6-bromopyridin-3-amine and quinolin-6-ylboronic acid. Optimized conditions (Pd(OAc)₂/XantPhos, K₂CO₃, DMF/H₂O, 80°C) achieve yields >85% . Key parameters:
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Catalyst System: Pd(OAc)₂ with bidentate ligands (e.g., XantPhos) minimizes side reactions.
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Solvent: Mixed DMF/H₂O (4:1) enhances boronic acid solubility.
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Temperature: Reactions proceed optimally at 80°C for 12 hours .
Alternative Pathways
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Ullmann Coupling: Copper(I)-mediated coupling of 6-iodoquinoline with 6-aminopyridine-3-boronic ester (yields ~65%, requires elevated temperatures) .
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Direct Amination: Quaternization of 6-chloroquinoline with excess pyridin-3-amine under microwave irradiation (150°C, 30 min), though less selective .
| Cell Line | 6-Quinolin-6-ylpyridin-3-amine | Reference Compound |
|---|---|---|
| PC3 (Prostate) | 0.78 ± 0.12 | 1.45 (Everolimus) |
| HCT116 (Colon) | 1.05 ± 0.21 | 2.10 (Everolimus) |
Data adapted from in vitro studies .
Pharmacokinetic Properties
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